
2-(4-Chlorobutyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorobutyl)oxolane is an organic compound with the molecular formula C₈H₁₅ClO. It is a member of the oxolane family, which are cyclic ethers known for their versatility in chemical reactions and applications. This compound is characterized by the presence of a chlorobutyl group attached to the oxolane ring, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobutyl)oxolane typically involves the reaction of tetrahydrofuran with a chlorinating agent in the presence of a catalyst. One common method includes the use of phosphorus oxychloride and concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is purified through distillation and other separation techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Chlorobutyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorobutyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.
Major Products:
Substitution: Various substituted oxolanes.
Oxidation: Lactones or carboxylic acids.
Reduction: Alcohols or other reduced compounds.
Aplicaciones Científicas De Investigación
2-(4-Chlorobutyl)oxolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorobutyl)oxolane involves its interaction with various molecular targets. The chlorobutyl group can undergo nucleophilic substitution, leading to the formation of new compounds. The oxolane ring can participate in ring-opening reactions, which are crucial in polymerization processes. These interactions are mediated by specific enzymes and catalysts that facilitate the chemical transformations .
Comparación Con Compuestos Similares
2-(4-Chlorobutyl)-1,3-dioxolane: Similar in structure but contains an additional oxygen atom in the ring.
Tetrahydrofuran: A simpler cyclic ether without the chlorobutyl group.
Dioxolane: Another cyclic ether with different substitution patterns
Uniqueness: 2-(4-Chlorobutyl)oxolane is unique due to its specific chlorobutyl substitution, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C8H15ClO |
|---|---|
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
2-(4-chlorobutyl)oxolane |
InChI |
InChI=1S/C8H15ClO/c9-6-2-1-4-8-5-3-7-10-8/h8H,1-7H2 |
Clave InChI |
ICVIWEDRZANPDV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


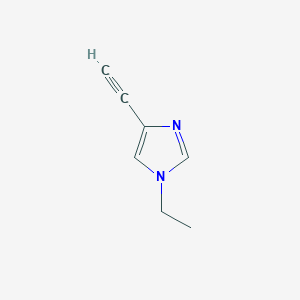

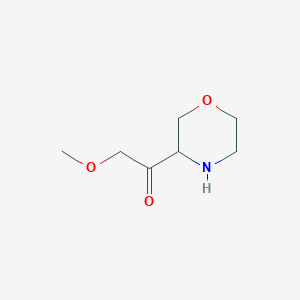
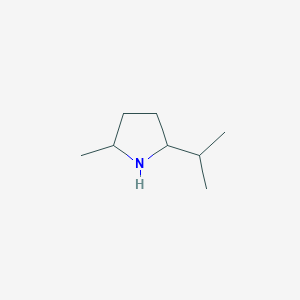
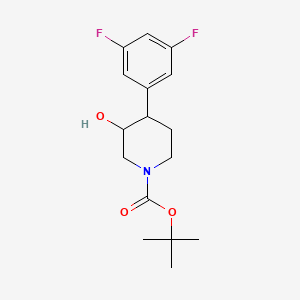
![({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene](/img/structure/B13178275.png)
![{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13178282.png)
![3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane](/img/structure/B13178289.png)
![1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13178294.png)
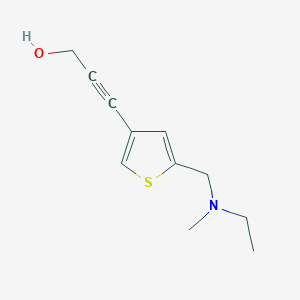
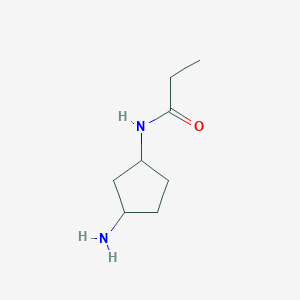
![(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13178316.png)

![6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13178326.png)
